4-(Methylnitrosoamino)-butanal, often referred to as 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, is a notable compound within the class of tobacco-specific nitrosamines. These compounds are primarily associated with tobacco products and have been studied extensively due to their carcinogenic properties. The compound is derived from the metabolism of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, a potent carcinogen found in tobacco smoke.
The primary source of 4-(Methylnitrosamino)-butanal is tobacco, where it forms during the combustion process. It exists in various tobacco products and can also be detected in the urine of smokers and those exposed to secondhand smoke. The International Agency for Research on Cancer has classified this compound as a Group 1 carcinogen, indicating sufficient evidence of its carcinogenicity in humans .
The synthesis of 4-(Methylnitrosamino)-butanal typically involves the nitrosation of specific amines. The most common method includes the reaction of N-methyl-3-pyridylbutanamine with nitrous acid. This reaction leads to the formation of the nitroso derivative.
The molecular formula for 4-(Methylnitrosamino)-butanal is . The compound features a pyridine ring and an aldehyde functional group, contributing to its biological activity.
4-(Methylnitrosamino)-butanal undergoes various chemical reactions, primarily involving oxidation and conjugation processes:
The mechanism by which 4-(Methylnitrosamino)-butanal exerts its biological effects primarily involves DNA alkylation. Upon metabolic activation, it forms reactive intermediates that can bind to DNA, leading to mutagenic changes. This process is critical in understanding its carcinogenic potential.
4-(Methylnitrosamino)-butanal is primarily used in toxicological studies and cancer research due to its potent carcinogenic properties. It serves as a biomarker for exposure to tobacco smoke and is crucial for understanding the mechanisms of tobacco-related cancers.
Additionally, it aids in developing analytical methods for detecting tobacco-specific nitrosamines in biological samples, enhancing our understanding of their role in human health .
The bioactivation of NNK to 4-(methylnitrosoamino)-butanal occurs primarily through α-hydroxylation catalyzed by cytochrome P450 (P450) enzymes. This process generates unstable intermediates that spontaneously decompose to DNA-alkylating agents:
Table 1: Kinetic Parameters of P450 Isoforms in NNK α-Hydroxylation
P450 Isoform | Tissue Localization | Km (µM) | Vmax (pmol/min/pmol) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
CYP2A13 | Lung, nasal epithelium | 3.6 ± 0.7 | 13.8 ± 0.8 | 3.83 |
CYP2A6 | Liver | 4.6 ± 0.5 | 10.8 ± 0.4 | 2.35 |
CYP2B6 | Liver, lung | 38.2 ± 4.1 | 1.2 ± 0.1 | 0.03 |
Data compiled from metabolic studies using recombinant enzymes and human tissue microsomes [2] [10].
Genetic polymorphisms (e.g., CYP2A13 R257C) reduce catalytic activity by 2–3-fold and are associated with decreased lung adenocarcinoma risk (OR = 0.41) [1] [10].
NNK metabolism bifurcates into reductive detoxification and oxidative activation pathways, with 4-(methylnitrosoamino)-butanal representing a nodal point in the latter:
Table 2: Major Metabolic Intermediates of NNK Leading to 4-(Methylnitrosoamino)-butanal
Metabolic Pathway | Key Enzymes | Primary Intermediates | Biological Significance |
---|---|---|---|
α-Hydroxylation | CYP2A13, CYP2A6 | 4-(Methylnitrosoamino)-butanal → HPB-releasing DNA adducts | DNA alkylation, mutagenesis |
Carbonyl Reduction | AKR1C4, HSD11B1 | (R/S)-NNAL | Pro-carcinogen storage; glucuronidation substrate |
N-Oxidation | Flavin monooxygenases | NNK-N-oxide, NNAL-N-oxide | Detoxification |
4-(Methylnitrosoamino)-butanal’s instability complicates direct detection. Its biological impact is inferred from:
Glucuronidation by UDP-glucuronosyltransferases (UGTs) facilitates the elimination of NNAL, reducing intracellular pools available for bioactivation to 4-(methylnitrosoamino)-butanal:
Table 3: UGT Isoforms Involved in NNAL Glucuronidation
UGT Isoform | Site of Glucuronidation | Genetic Variant | Functional Impact on Activity | Tissue Localization |
---|---|---|---|---|
UGT1A4 | NNAL-N-Gluc | P24T (rs6755571) | ↑ 1.8-fold | Liver, colon |
UGT2B7 | NNAL-O-Gluc | H268Y (rs7439366) | ↓ 30–50% | Liver, kidney |
UGT2B10 | NNAL-N-Gluc (minor) | D67Y (rs4657958) | ↓ 95% | Liver |
Glucuronidated NNAL (NNAL-Gluc) is excreted in urine, accounting for 20–60% of total NNAL in smokers. Crucially, NNAL-Gluc can undergo enterohepatic recirculation, where gut microbiota-mediated deconjugation releases free NNAL, potentially enabling its activation to 4-(methylnitrosoamino)-butanal in extrahepatic tissues [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: